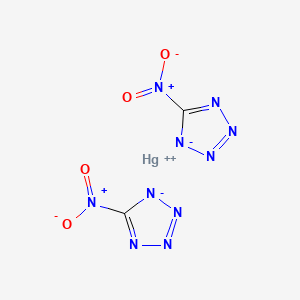
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate: is a chemical compound with the molecular formula C8H12N2O3S3 It is known for its unique structure, which includes a thiosulfate group attached to an imino-thienylmethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate typically involves the reaction of 2-thienylmethylamine with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Thienylmethylamine is reacted with thiosulfuric acid in the presence of a suitable solvent, such as water or ethanol.
Step 2: The reaction mixture is stirred at a specific temperature (usually around 25-30°C) for a certain period (typically 2-4 hours).
Step 3: The product is then isolated by filtration or extraction and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol groups.
Substitution: The thiosulfate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The thiosulfate group can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate cellular processes. The imino-thienylmethylamine moiety may interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- S-(2-Imino-2-((2-furylmethyl)amino)ethyl) hydrogen thiosulfate
- S-(2-Imino-2-((2-pyridylmethyl)amino)ethyl) hydrogen thiosulfate
- S-(2-Imino-2-((2-benzylmethyl)amino)ethyl) hydrogen thiosulfate
Comparison: S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications compared to its analogs.
Propriétés
| 13338-52-8 | |
Formule moléculaire |
C7H10N2O3S3 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]thiophene |
InChI |
InChI=1S/C7H10N2O3S3/c8-7(5-14-15(10,11)12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H2,8,9)(H,10,11,12) |
Clé InChI |
YAYHLUGBOYJMDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




